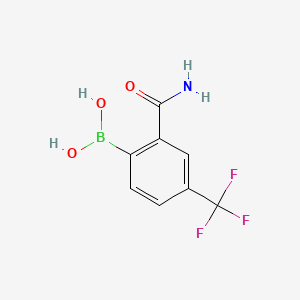

2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-carbamoyl-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3NO3/c10-8(11,12)4-1-2-6(9(15)16)5(3-4)7(13)14/h1-3,15-16H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBKNYWCDCOBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681599 | |

| Record name | [2-Carbamoyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-55-6 | |

| Record name | B-[2-(Aminocarbonyl)-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Carbamoyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic strategy centered around a lithiation-borylation pathway, offering field-proven insights into experimental design and causality. Furthermore, it establishes a full suite of analytical techniques for the unambiguous characterization of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: Strategic Importance in Chemical Synthesis

Arylboronic acids are foundational pillars of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a cornerstone of complex molecule construction.[2] The strategic placement of specific functional groups on the phenylboronic acid scaffold allows for the synthesis of highly tailored molecules for various applications.

1.1 The Trifluoromethyl Group: A Bioisostere of Choice The trifluoromethyl (-CF3) group is a privileged moiety in pharmaceutical design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]

1.2 The Ortho-Carbamoyl Moiety: A Handle for Directed Synthesis and Interaction The presence of a carbamoyl (-CONH₂) group ortho to the boronic acid introduces several key features. It can act as a directing group in subsequent synthetic transformations and serves as a valuable hydrogen bond donor and acceptor, which is critical for molecular recognition at a target protein's active site. Boronic acids themselves are known bioisosteres of carboxylic acids and can act as inhibitors for certain classes of enzymes.[5] The combination of these functionalities makes this compound a highly sought-after intermediate for creating novel therapeutics and advanced materials.

Synthetic Strategy: A Retrosynthetic Approach

The most reliable and scalable approach to ortho-substituted arylboronic acids is often through a directed ortho-metalation or, as chosen here, a halogen-metal exchange followed by borylation. This strategy offers excellent regiocontrol, which is paramount when dealing with multi-substituted aromatic rings.

The retrosynthetic analysis for the target molecule identifies 2-bromo-5-(trifluoromethyl)benzamide as the key precursor. This aryl bromide provides a specific site for halogen-metal exchange, leading directly to the desired regioisomer upon reaction with a boron electrophile.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocols: Synthesis

The synthesis is presented as a two-stage process. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents must be anhydrous where specified, as organolithium reagents are extremely sensitive to moisture.

3.1 Stage 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzamide

This precursor can be synthesized from the corresponding commercially available benzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental organic transformation.

Protocol:

-

Acid Chloride Formation: To a round-bottom flask charged with 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq), add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

-

Causality: Thionyl chloride converts the carboxylic acid to a more reactive acid chloride. DMF catalyzes this reaction by forming the Vilsmeier reagent in situ, which is a potent acylating agent.

-

-

Reaction Monitoring: Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Removal of Excess Reagent: Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (excess) dropwise while stirring vigorously.

-

Causality: The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride and forming the amide. The reaction is performed at 0 °C to control its exothermicity.

-

-

Workup and Isolation: After the addition is complete, allow the mixture to warm to room temperature. If using aqueous ammonia, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 2-bromo-5-(trifluoromethyl)benzamide.

3.2 Stage 2: Synthesis of this compound

This step employs a low-temperature halogen-metal exchange followed by electrophilic trapping with a borate ester. This "lithiation-borylation" is a powerful method for creating C-B bonds.

Caption: Experimental workflow for the lithiation-borylation step.

Protocol:

-

Inert Atmosphere: Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Setup: Add 2-bromo-5-(trifluoromethyl)benzamide (1.0 eq) to the flask and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: The aryllithium intermediate is highly reactive and unstable at higher temperatures. Performing the reaction at -78 °C prevents unwanted side reactions and decomposition.

-

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Causality: n-BuLi is a strong base and nucleophile that rapidly undergoes halogen-metal exchange with the aryl bromide to form the desired aryllithium species.

-

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (B(O-iPr)₃, ~1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Causality: The highly nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester to form a tetracoordinate borate complex.[6]

-

-

Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Quench): Cool the mixture to 0 °C and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours.

-

Causality: The acidic workup hydrolyzes the borate ester to the final boronic acid and protonates any remaining organolithium species.

-

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (3H) in the range of 7.5-8.5 ppm; Amide protons (-NH₂) as a broad singlet around 7.0-8.0 ppm; Boronic acid protons (-OH) as a broad singlet (may exchange with D₂O). |

| ¹³C NMR | Number of Signals | Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The C-B carbon will be broad and shifted downfield. The -CF₃ carbon will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | Chemical Shift (δ) | A sharp singlet around -63 ppm (relative to CFCl₃), characteristic of a benzotrifluoride moiety.[7] |

| ¹¹B NMR | Chemical Shift (δ) | A broad signal in the range of 28-33 ppm, typical for a trigonal planar arylboronic acid.[7] |

| LC-MS (ESI+) | m/z | Expected [M+H]⁺ at ~234.0. The mass spectrum should also show the characteristic isotopic pattern for boron. |

| HPLC | Purity | Analysis via reverse-phase HPLC should show a single major peak, with purity typically >95% after purification. |

| Melting Point | Range (°C) | A sharp melting point is indicative of high purity. For comparison, 4-(trifluoromethyl)phenylboronic acid melts at 245-250 °C. |

Applications in Synthesis

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This allows for the direct installation of the 2-carbamoyl-4-(trifluoromethyl)phenyl motif onto a variety of molecular scaffolds.

Caption: Role of the target boronic acid in the Suzuki-Miyaura cycle.

This reaction is tolerant of a wide range of functional groups and is widely used in the pharmaceutical industry to synthesize biaryl compounds, which are common structures in active pharmaceutical ingredients.[1][8] The unique substitution pattern of the title compound makes it an attractive building block for constructing novel drug candidates and complex organic materials.

Conclusion

This guide has outlined a robust and well-documented pathway for the synthesis of this compound. By leveraging a low-temperature lithiation-borylation protocol, the target compound can be produced with high regioselectivity and in good yield. The detailed characterization methods provide a clear framework for quality control and structural verification. As a versatile synthetic intermediate, this compound offers significant potential for advancing projects in drug discovery, agrochemicals, and materials science, enabling the rapid assembly of complex molecular architectures.

References

- Guidechem. What is the synthesis method of 2-Bromo-5-fluorobenzotrifluoride? Accessed January 2026.

- Aggarwal, V. K. (2017).

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

- Eureka. (n.d.). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride.

- Organic Chemistry Portal. (n.d.).

- Aggarwal, V. K., et al. (2018).

- Carson, N. (2014).

- Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- Sigma-Aldrich. This compound | 1218790-55-6.

- Maeda, D. Y., et al. (2014). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. Journal of Medicinal Chemistry, 57(19), 8076–8081.

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde.

- CymitQuimica. This compound.

- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2025.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Garg, N. K., et al. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.

- Pinheiro, P. F., et al. (2020).

- Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5434–5443.

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.

- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(16), 3563–3566.

- Sigma-Aldrich. 2,4-Bis(trifluoromethyl)phenylboronic acid | 153254-09-2.

- Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. (n.d.).

- Arctom Scientific. CAS NO. 913835-42-4 | (4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid.

- Sigma-Aldrich. This compound | 1218790-55-6 (German).

- Rodríguez-Cuamatzi, P., et al. (2009). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1273.

- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- FUJIFILM Wako Chemicals. 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid.

- Gozdalik, J. T., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 868.

- SCIEX. (n.d.).

- Sigma-Aldrich. 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4.

- Pouliot, M., et al. (2019).

- BLD Pharm. 128796-39-4|(4-(Trifluoromethyl)phenyl)boronic acid.

- ResearchGate. (2025). Efficient Synthesis of Novel 4'-Trifluoromethyl-5'-norcarbocyclic Purine Phosphonic Acid Analogs by Using the Ruppert-Prakash Reaction.

- SpectraBase. 4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum.

- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

- Chemical Communications (RSC Publishing). (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Carbamoyl-4-(trifluoromethyl)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of a particularly valuable reagent: 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid, CAS Number 1218790-55-6 .[1]

This document, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, key physicochemical properties, and critical applications of this compound, underscoring its significance in the construction of complex molecular architectures for pharmaceutical targets.

Compound Profile and Physicochemical Properties

This compound is a white to off-white solid, whose structure is characterized by the presence of a boronic acid moiety, a carbamoyl group, and a trifluoromethyl group on a phenyl ring. This unique combination of functional groups imparts desirable electronic and steric properties, making it a highly versatile reagent in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1218790-55-6 | [1] |

| Molecular Formula | C₈H₇BF₃NO₃ | [1] |

| Molecular Weight | 232.95 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Synonyms | (2-Carbamoyl-4-(trifluoromethyl)phenyl)boronic acid, [2-carbamoyl-4-(trifluoromethyl)phenyl]boronic acid, Boronic acid, B-[2-(aminocarbonyl)-4-(trifluoromethyl)phenyl]- | N/A |

The trifluoromethyl group is a key feature, known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[2][3] Its electron-withdrawing nature can also influence the reactivity of the boronic acid in cross-coupling reactions. The ortho-carbamoyl group can participate in intramolecular hydrogen bonding and other non-covalent interactions, which can influence the conformation and reactivity of the molecule and its derivatives.

Synthesis and Purification

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a common synthetic route would start from 2-bromo-5-(trifluoromethyl)benzamide.

Generalized Synthetic Pathway

Sources

A Senior Application Scientist's Guide to Trifluoromethyl-Substituted Phenylboronic Acids

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical sciences. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prized for its profound impact on a molecule's physicochemical and biological properties. When appended to the versatile phenylboronic acid scaffold, the resulting trifluoromethyl-substituted phenylboronic acids emerge as powerful building blocks for drug discovery, advanced materials, and complex organic synthesis. This guide provides an in-depth exploration of the synthesis, unique properties, and critical applications of these reagents, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Imperative: Why Trifluoromethyl-Substituted Phenylboronic Acids?

The trifluoromethyl group is far more than a simple sterically bulky substituent. Its intense electron-withdrawing nature and high lipophilicity impart a unique suite of properties that chemists leverage to solve complex challenges:

-

In Medicinal Chemistry: The CF₃ group can dramatically enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It also increases lipophilicity, which can improve cell membrane permeability, and can modulate pKa or hydrogen bonding potential to fine-tune a drug candidate's binding affinity to its biological target.[1][2][3]

-

In Materials Science: Incorporating CF₃-phenyl moieties into polymers or coatings can significantly improve thermal stability, chemical resistance, and hydrophobicity.[1][4][5] These characteristics are highly desirable for creating high-performance materials for demanding applications.[4]

-

In Organic Synthesis: As coupling partners in palladium-catalyzed reactions, these boronic acids are instrumental. The CF₃ group's strong inductive effect alters the electronic properties of the phenyl ring, influencing reactivity and enabling the construction of complex molecular architectures that are otherwise difficult to access.[1][6]

This guide will focus on the ortho-, meta-, and para-isomers of trifluoromethylphenylboronic acid, as the substituent's position profoundly influences the molecule's behavior.

Synthesis of Trifluoromethyl-Substituted Phenylboronic Acids: A Practical Workflow

The most common and reliable method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis. The choice of the organometallic precursor is critical and dictates the reaction conditions.

A general and robust workflow involves a lithium-halogen exchange from the corresponding bromophenyltrifluoromethyl precursor. This method is often preferred over Grignard-based routes due to higher functional group tolerance and fewer side reactions.

Diagram: General Synthetic Workflow

Caption: Synthetic pathway for trifluoromethylphenylboronic acids.

Field-Proven Protocol: Synthesis of 4-(Trifluoromethyl)phenylboronic Acid

This protocol is a self-validating system. Successful synthesis will yield a white crystalline solid with a characteristic melting point and NMR spectrum.

Materials:

-

1-Bromo-4-(trifluoromethyl)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B(OiPr)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Heptane or Hexane

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 1-bromo-4-(trifluoromethyl)benzene and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: This low temperature is critical to prevent side reactions, such as the reaction of the highly basic n-BuLi with the THF solvent or unwanted coupling.

-

Lithiation: Add n-BuLi solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C after the addition is complete. The formation of the aryllithium intermediate is typically rapid.

-

Borylation: Add triisopropyl borate dropwise, again keeping the temperature below -70 °C. Expertise Note: The borate ester is a weak electrophile. The highly nucleophilic aryllithium attacks the boron center. Using a bulkier borate like triisopropyl borate can sometimes improve yields by minimizing the formation of over-arylated borate complexes.

-

Warm-up & Quench: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Then, carefully quench the reaction by adding 2 M HCl.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Add heptane/hexane and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., water or a heptane/ethyl acetate mixture) will yield the pure boronic acid.

-

Validation: The final product should be a white crystalline solid. Confirm its identity and purity via ¹H NMR, ¹⁹F NMR, and melting point analysis (typically 245-250 °C for the 4-CF₃ isomer).[7]

Unique Physicochemical Properties

The CF₃ group's powerful electron-withdrawing inductive effect significantly increases the Lewis acidity of the boronic acid moiety compared to unsubstituted phenylboronic acid.[8][9] This has profound consequences for its reactivity and handling.

Impact on Acidity (pKa)

Phenylboronic acids are Lewis acids, not Brønsted acids. Their "pKa" refers to the equilibrium of the trigonal planar acid with hydroxide to form the tetrahedral boronate species. A lower pKa indicates a stronger Lewis acid.

Table 1: Comparative pKa Values of Phenylboronic Acids

| Compound | Substituent Position | pKa Value | Key Insight |

| Phenylboronic Acid | - | ~8.8 | Baseline acidity. |

| 4 -(CF₃)phenylboronic acid | para | ~7.82 | Significantly more acidic due to strong inductive withdrawal.[9] |

| 3 -(CF₃)phenylboronic acid | meta | ~7.88 | Similar acidity to the para isomer, reflecting the strong inductive effect.[9] |

| 2 -(CF₃)phenylboronic acid | ortho | ~9.45 | Less acidic than the parent. This counterintuitive result is due to sterics; the bulky ortho-CF₃ group hinders the geometric change from trigonal planar to tetrahedral required for boronate formation.[9][10] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Trifluoromethyl-substituted phenylboronic acids are workhorse reagents in Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges C-C bonds between an organoboron species and an organohalide.[1][11][12]

Mechanism and the Role of the CF₃ Group

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The increased Lewis acidity of meta- and para-CF₃-phenylboronic acids can facilitate the transmetalation step, where the organic group is transferred from boron to the palladium center. This can lead to faster reaction times and higher yields.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Standard Protocol: Suzuki Coupling of 4-(Trifluoromethyl)phenylboronic Acid with 4-Bromoanisole

Materials:

-

4-(Trifluoromethyl)phenylboronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or another base

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel, combine 4-bromoanisole (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). Expertise Note: A slight excess of the boronic acid is used to drive the reaction to completion. The base is essential for activating the boronic acid to form the boronate, which is more nucleophilic for transmetalation.

-

Catalyst Loading: Add the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂) and the ligand (e.g., 2-4 mol% PPh₃).

-

Solvent Addition & Degassing: Add the solvent mixture (e.g., toluene/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: Oxygen must be removed as it can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and poor yields.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Applications Beyond Synthesis

While Suzuki coupling is a major application, these compounds are increasingly recognized for their direct biological activities and use in other advanced reactions.

-

Medicinal Chemistry: Some trifluoromethyl-phenylboronic acids have shown promise as enzyme inhibitors. For example, 4-(trifluoromethyl)phenylboronic acid exhibits inhibitory activity against β-lactamase, an enzyme responsible for antibiotic resistance. They have also been investigated for their antibacterial and antifungal properties.[13]

-

Advanced Reactions: Beyond Suzuki coupling, they are used in a variety of other metal-catalyzed reactions, including direct arylations, aminations, and conjugate additions, highlighting their versatility as synthetic building blocks.[7]

Conclusion

Trifluoromethyl-substituted phenylboronic acids are not merely reagents; they are enabling tools that empower chemists to push the boundaries of molecular design. Their synthesis is well-established, and their unique electronic properties, driven by the powerful trifluoromethyl group, make them highly effective in a range of applications. From constructing the core of a new life-saving drug to forming the backbone of a next-generation polymer, a deep understanding of the synthesis, properties, and reactivity of these compounds is essential for any researcher aiming to innovate in the chemical sciences.

References

- The Power of Fluorine: 4-(Trifluoromethyl)phenylboronic Acid in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [URL: https://www.mdpi.com/1420-3049/26/7/2007]

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8038446/]

- Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4cgbSilCVxOaDGvI95HN63OUBIr_FEVFxSw84OryEMZRUU7a5bBAYBdoEbjK-vzcYCPp5hwWuouinWjHNrORj4pz20UYgotdzTsZmqrfPp6UUz6ZnSjwCNUlnwKW9nIRCn6BvrceiQtuwGTWI5vDlsOV2X5w4cRRX9DgvNbtx9vQ9tIsiaPjtY7I-wBKV-jWqZ9DY3hWdPkJtjTIfyUk_I9dA9F46SN_uZzN-nep3B8a24ZjASWBqpMYhSqY=]

- 4-(Trifluoromethyl)phenylboronic acid - Chem-Impex. Chem-Impex International. [URL: https://www.chemimpex.com/products/4-trifluoromethyl-phenylboronic-acid]

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7040854/]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling/Suzuki-Miyaura_Coupling]

- 4-(Trifluoromethyl)phenylboronic acid ≥ 95.0%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/439320]

- The Essential 2-Trifluoromethylphenylboronic Acid: A Key to Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHezSeMJZpfMShI_s9Rf7BIW0NnQM4aNnpfCuM4GyE4zUaAXFqGdWcpv6jN7ACg3tgOT4nK0NkkkZReehsEUt0cMgpBiC9JgdhuAzzmb232dcyzq6z-i5T4gR0A1CXH0At-cDmcACmeqNMkNf-ivObeJ7ZDlnv2Q28p9L_Bf2_tyP8cETaRrSxE6V_CxkVxgLHXHRHF20WLhKRj_o1YcfO3BBWirX6hUDxOqgLl__-yDyMq8MupJ2OVgHqMdVM70eoAqmdh]

- Structures and properties of trifluoromethylphenylboronic acids | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/329294522_Structures_and_properties_of_trifluoromethylphenylboronic_acids]

- Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34942467/]

- 3-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Synthesis in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEDp2tltkAk0rChSYc4yLjK5xqN3CkLKQyllN92_Vinc2mlhIYCqnBdJNRCe-s1F_NeSu8rnRPg4BFcpMOR8ulJLJpEp5XGlUZ-D1RsmacOypT7pPO9N5u7rXvmr8iI2iD_RNGpnQTltRM3VqBcShiMrvEO8ycsubrjNhZfbP5XTWhS4SlDwSdH0oCFCtJwP--ma_MyXdhSBSF8EG420iTkmDOiI7IY6v3Pwzu9UBLLrByUQ==]

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - Semantic Scholar. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/87e8528994532b694b91f087268d83a15291249b]

- pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [URL: https://www.researchgate.net/figure/pKa-values-of-boronic-acids-X-C6H4B-OH-2-with-F-CF3-and-OCF3-substituents_fig2_340843336]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1424-8247/17/5/593]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278335/]

- 4-(Trifluoromethyl)phenylboronic Acid. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/T1788]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-三氟甲基苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. nbinno.com [nbinno.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Biological Activity and Research Roadmap for 2-Carbamoyl-4-(trifluoromethyl)phenylboronic Acid

Abstract: 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid is a specialized chemical intermediate whose biological potential has not yet been directly elucidated in published literature. However, its constituent functional groups—a phenylboronic acid "warhead," a potent electron-withdrawing trifluoromethyl group, and a hydrogen-bonding carbamoyl moiety—provide a strong basis for predicting its bioactivity. This guide synthesizes data from structurally analogous compounds to construct a robust hypothesis for its primary biological activities. We predict this molecule holds significant potential as an antimicrobial agent, likely through the inhibition of aminoacyl-tRNA synthetases, and as a modulator of serine proteases. This document provides the theoretical framework for these hypotheses and presents a detailed, phased experimental workflow for validation, designed for researchers in drug discovery and chemical biology.

Section 1: The Phenylboronic Acid Scaffold in Modern Drug Discovery

Boronic acids, once relegated to the periphery of medicinal chemistry due to perceived toxicity, have emerged as a validated and versatile class of pharmacophores.[1] Their unique chemical properties, particularly the Lewis acidic nature of the boron atom, enable them to form reversible covalent bonds with biological nucleophiles like the hydroxyl groups of serine residues in enzyme active sites.[1][2] This capacity for reversible covalent inhibition offers a compelling balance between the high potency of covalent inhibitors and the reduced risk of off-target effects associated with irreversible agents.

The clinical and commercial success of boronic acid-based drugs has catalyzed a surge in research and development:

-

Bortezomib (Velcade®): The first-in-class proteasome inhibitor, it established boronic acids as a viable therapeutic strategy in oncology, specifically for multiple myeloma.[3][4]

-

Ixazomib (Ninlaro®): A second-generation oral proteasome inhibitor, improving on the therapeutic profile of bortezomib.[1][3]

-

Vaborbactam (Vabomere®): A cyclic boronic acid derivative that acts as a potent inhibitor of β-lactamase enzymes, restoring the efficacy of antibiotics against resistant bacterial strains.[2]

These examples underscore the power of the boronic acid moiety to target key enzymes in critical disease pathways.[1][2][4] The specific biological activity is tuned by the substituents on the phenyl ring, which modulate physicochemical properties and dictate interactions with the target protein.

Section 2: Molecular Profile of this compound

The therapeutic potential of this compound can be inferred by dissecting its molecular architecture.

| Property | Value | Source |

| Chemical Formula | C₈H₇BF₃NO₃ | [5] |

| CAS Number | 1218790-55-6 | [5] |

| Molecular Weight | 232.95 g/mol | |

| Synonym | 2-(aminocarbonyl)-4-(trifluoromethyl)phenylboronic acid |

Analysis of Key Functional Groups:

-

Boronic Acid [-B(OH)₂]: This is the pharmacologically active "warhead." The trigonal planar boron atom is electrophilic and readily accepts a lone pair from a nucleophilic residue (e.g., serine, threonine) in an enzyme active site, forming a stable, tetrahedral boronate adduct. This reversible covalent interaction is the cornerstone of its predicted inhibitory activity.[2][6]

-

Trifluoromethyl [-CF₃] Group: Attached at the para position, this group profoundly influences the molecule's properties. As a strong electron-withdrawing group, it increases the Lewis acidity of the boron atom, potentially enhancing its reactivity with nucleophiles.[7][8] Furthermore, the -CF₃ group significantly increases lipophilicity, which can improve cell membrane permeability and metabolic stability—highly desirable traits for drug candidates.[9] Approximately 25% of modern pharmaceuticals contain fluorine, highlighting its utility in drug design.[7]

-

Carbamoyl [-C(O)NH₂] Group: Positioned ortho to the boronic acid, this amide group is a key modulator of specificity. It can act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This allows for specific, directional interactions within a protein binding pocket, which can anchor the molecule and contribute to both affinity and selectivity.[10] Its proximity to the boronic acid may also facilitate intramolecular interactions or influence the presentation of the warhead to the target.

Section 3: Predicted Biological Activities & Mechanistic Hypotheses

Based on the analysis of its structural components and data from close chemical analogs, we propose two primary, testable hypotheses for the biological activity of this compound.

Hypothesis 1: Potent Antimicrobial Activity via Leucyl-tRNA Synthetase (LeuRS) Inhibition

Causality & Rationale: The most compelling evidence for this hypothesis comes from studies on 2-formyl-5-trifluoromethyl phenylboronic acid , a near-perfect structural analog where the ortho-carbamoyl group is replaced by a formyl group.[7][11] This analog demonstrated significant antibacterial and antifungal activity.[7] Its mechanism is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[7][11] Benzoxaboroles, which can be formed by the cyclization of ortho-substituted phenylboronic acids, are a known class of LeuRS inhibitors.[7] The carbamoyl group in our target molecule, like the formyl group in the analog, could facilitate a similar interaction or cyclization, leading to potent enzyme inhibition.

Proposed Mechanism of Action: The compound is hypothesized to enter the LeuRS active site. The boronic acid moiety then forms a covalent adduct with the 2'-hydroxyl group of the terminal adenosine (A76) on the tRNA molecule, effectively trapping it in the editing site of the enzyme and halting protein synthesis. The trifluoromethyl and carbamoyl groups would provide additional stabilizing interactions within the binding pocket.

Caption: Proposed inhibition of Leucyl-tRNA Synthetase (LeuRS).

Hypothesis 2: Broad-Spectrum Serine Protease Inhibition

Causality & Rationale: The phenylboronic acid scaffold is a classic inhibitor of serine proteases.[12] The boron atom mimics the tetrahedral transition state of peptide bond hydrolysis. This mechanism is responsible for the activity of bortezomib against the proteasome (a threonine protease, which reacts similarly) and vaborbactam against β-lactamases.[1][2] It is highly probable that this compound will exhibit inhibitory activity against various serine proteases. The specific substituents will determine its selectivity profile, making it a potential candidate for targeting enzymes like bacterial β-lactamases or human neutrophil elastase.[3][6]

Proposed Mechanism of Action: The catalytic serine residue in the protease active site performs a nucleophilic attack on the electrophilic boron atom of the compound. This forms a reversible, tetrahedral boronate complex that mimics the natural transition state, thereby inactivating the enzyme and preventing substrate turnover.

Caption: General mechanism of serine protease inhibition by boronic acid.

Section 4: Proposed Experimental Workflow for Activity Validation

To systematically test these hypotheses, a phased approach is recommended. This workflow is designed to be self-validating, with each phase providing the necessary data to justify proceeding to the next.

Caption: Phased experimental workflow for validating biological activity.

Protocol 1: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacterial and fungal strains.

Rationale: This is the foundational screen for any potential antimicrobial agent. The panel should include representatives of Gram-positive bacteria, Gram-negative bacteria, and fungi to assess the spectrum of activity. Strains used in the study of the analog compound, such as Escherichia coli, Bacillus cereus, and Candida albicans, are logical starting points.[7][11]

Methodology:

-

Preparation: Prepare a 2-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well microtiter plate. Final concentrations typically range from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Adjust the turbidity of an overnight culture of each microbial strain to a 0.5 McFarland standard, then dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (microbe + medium, no compound), a negative control (medium only), and a drug control (antibiotic with known efficacy, e.g., ciprofloxacin for bacteria, amphotericin B for fungi).

-

Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring absorbance at 600 nm.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., for LeuRS)

Objective: To quantify the inhibitory potency (IC₅₀) of the compound against a purified target enzyme.

Rationale: If antimicrobial activity is observed, this assay directly tests the mechanistic hypothesis. A positive result provides strong evidence that the compound's antimicrobial effect is due to on-target inhibition.

Methodology (Example: Malachite Green Assay for LeuRS):

-

Principle: This assay measures the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction catalyzed by LeuRS. PPi is converted to phosphate (Pi), which is then detected by the malachite green reagent.

-

Reaction Mixture: In a 96-well plate, combine a reaction buffer (e.g., Tris-HCl, MgCl₂, KCl), ATP, L-leucine, purified LeuRS enzyme, and total tRNA.

-

Inhibition: Add varying concentrations of the test compound to the reaction wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

-

Initiation & Incubation: Initiate the reaction by adding the enzyme or ATP. Incubate at 37°C for a set time (e.g., 30 minutes).

-

Detection: Stop the reaction and add inorganic pyrophosphatase to convert PPi to Pi. Then, add the malachite green reagent. After color development (approx. 15-20 minutes), measure the absorbance at ~620 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 5: Data Interpretation and Future Directions

The results from the proposed workflow will provide a clear path forward.

-

A low MIC value (<10 µg/mL) coupled with a low IC₅₀ for a target enzyme would strongly validate the compound as a lead candidate.

-

Confirmation of direct binding via ITC and a co-crystal structure from X-ray crystallography would provide definitive proof of the mechanism of action and create an invaluable blueprint for structure-based drug design.[13]

-

Future work would involve cytotoxicity testing against human cell lines to establish a therapeutic index, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties based on the structural data obtained.

References

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link][1][2][4]

-

Dhankhar, S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(5), 759. [Link][3][14]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. PharmaChem. [Link][15]

-

Biernacka, J., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 815. [Link][7]

-

Biernacka, J., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link][11]

-

Biernacka, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. [Link][8]

-

Televital. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Televital. [Link][9]

-

Biernacka, J., et al. (2019). Structures and properties of trifluoromethylphenylboronic acids. ResearchGate. [Link][16]

-

Vinsona, J., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 980-991. [Link][17]

-

Nowak, M., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Biomedicine & Pharmacotherapy, 168, 115764. [Link][18]

-

De Luca, L., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(7), 4048. [Link][6]

-

Biernacka, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link][13]

-

Nikolova, I., et al. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link][10]

-

Li, Y., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Archiv der Pharmazie, 351(11), e1800152. [Link][12]

-

Moraca, F., et al. (2017). Inhibition of Acinetobacter-Derived Cephalosporinase: Exploring the Carboxylate Recognition Site Using Novel β-Lactamase Inhibitors. ACS Infectious Diseases, 3(10), 747-759. [Link][19]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Acinetobacter-Derived Cephalosporinase: Exploring the Carboxylate Recognition Site Using Novel β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action for carbamoyl-substituted boronic acids in biological systems

An In-Depth Technical Guide to the Mechanism of Action for Carbamoyl-Substituted Boronic Acids in Biological Systems

Authored by: Gemini, Senior Application Scientist

Abstract

Boronic acids, particularly those with carbamoyl substitutions, have emerged as a pivotal class of reversible covalent inhibitors, leading to the development of transformative therapies. This guide provides a comprehensive exploration of their mechanism of action, focusing on the intricate molecular interactions that govern their biological activity. We will dissect the role of the boronic acid "warhead," the significance of the carbamoyl moiety, and the downstream cellular consequences of target engagement, with a particular focus on their role as proteasome inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important pharmacophore.

The Boronic Acid Pharmacophore: A Reversible Covalent Warhead

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂).[1][2] Their utility in medicinal chemistry stems from the unique electronic nature of the boron atom. Possessing an empty p-orbital, the boron atom acts as a potent Lewis acid, making it highly electrophilic and susceptible to nucleophilic attack.[3][4][5]

This electrophilicity is the cornerstone of their mechanism of action. In biological systems, boronic acids can form reversible covalent bonds with nucleophilic amino acid residues—such as serine, threonine, or lysine—found in the active sites of many enzymes.[6] This interaction is not a simple non-covalent association; it is a true bond formation, yet one that can readily reverse, offering a unique pharmacological profile that balances potent target engagement with a reduced risk of permanent off-target modifications.[7]

The most well-characterized interaction is with serine and threonine proteases. The hydroxyl group of the catalytic serine or threonine residue attacks the electrophilic boron atom. This results in the formation of a stable, tetrahedral boronate adduct.[8][9][10] This adduct is a powerful inhibitor because it mimics the tetrahedral transition state of the natural peptide substrate hydrolysis, effectively "locking" the enzyme in an inactive conformation.[9][10]

The Core Mechanism: Inhibition of Serine/Threonine Proteases

The primary targets for many therapeutic boronic acids are enzymes with a key catalytic serine or threonine residue. The 26S proteasome, a critical regulator of intracellular protein degradation and a major cancer drug target, utilizes an N-terminal threonine residue for its proteolytic activity.[8][11]

The mechanism unfolds in two key steps:

-

Initial Non-Covalent Binding: The inhibitor first docks into the enzyme's active site, guided by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptidic backbone of the inhibitor and the enzyme's substrate-binding pockets.

-

Covalent Adduct Formation: Once positioned, the catalytic serine or threonine's hydroxyl group performs a nucleophilic attack on the inhibitor's boron atom. This forms a tetrahedral boronate complex, covalently linking the inhibitor to the enzyme.[8][12] The stability of this complex is enhanced by hydrogen bonds formed between the boronate hydroxyls and residues in the enzyme's "oxyanion hole," which normally stabilizes the transition state of peptide bond cleavage.[13]

This covalent, yet reversible, interaction is highly effective at inhibiting enzyme function. The rate of bond formation (k_on) and dissociation (k_off) determines the inhibitor's residence time on the target, a key parameter for its pharmacological effect.[14]

Caption: Reversible covalent inhibition mechanism.

The Role of the Carbamoyl Substitution

While the boronic acid is the reactive "warhead," the rest of the molecule provides the specificity and binding affinity required for a potent and selective drug. The carbamoyl group (-CONH₂) is a critical component of this specificity-determining structure.

The carbamoyl moiety is an excellent hydrogen bond donor and acceptor.[15] In the context of an enzyme's active site, it can form crucial hydrogen bonds with amino acid residues, significantly enhancing the inhibitor's binding affinity and residence time. This improved binding ensures that the boronic acid warhead is precisely positioned for covalent interaction with the catalytic nucleophile.

Furthermore, the overall peptidic structure, including the carbamoyl group, dictates which proteases the inhibitor will target. By mimicking the natural substrates of a specific enzyme, these inhibitors achieve high target selectivity, a hallmark of modern drug design.[13][16][17]

Key Examples in Drug Development: Proteasome Inhibitors

The clinical success of carbamoyl-substituted boronic acids is best exemplified by proteasome inhibitors used in the treatment of multiple myeloma, a cancer of plasma cells that is highly dependent on proteasome function.[18]

Ixazomib (NINLARO®)

Ixazomib is the first orally bioavailable proteasome inhibitor.[19][20] It is administered as a prodrug, ixazomib citrate, which rapidly hydrolyzes under physiological conditions to its active boronic acid form.[19][21]

-

Mechanism: Ixazomib selectively and reversibly binds to the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity.[18][20][22]

-

Downstream Effects: Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins.[18] This disrupts cellular homeostasis, triggers the unfolded protein response (UPR), and ultimately induces programmed cell death (apoptosis) in myeloma cells.[18][21]

Delanzomib (CEP-18770)

Delanzomib is another orally active, second-generation proteasome inhibitor.[11][23][24]

-

Mechanism: Delanzomib is a reversible P2 threonine boronic acid inhibitor that potently inhibits the chymotrypsin-like (β5) and caspase-like (β1) activities of the proteasome.[25]

-

Downstream Effects: By blocking proteasomal degradation, delanzomib prevents the breakdown of key regulatory proteins. A notable example is the inhibitor of NF-κB, IκBα.[23][26] The accumulation of IκBα sequesters the pro-survival transcription factor NF-κB in the cytoplasm, preventing it from activating genes that promote cell growth and proliferation, thereby leading to apoptosis.[23][24][26]

Data Summary: Key Proteasome Inhibitors

| Inhibitor | Target Subunit(s) | IC₅₀ / Kᵢ | Reversibility | Therapeutic Area |

| Ixazomib | β5 (Chymotrypsin-like) | IC₅₀: 3.4 nM[20] | Reversible[19][20] | Multiple Myeloma |

| Delanzomib | β5 (Chymotrypsin-like), β1 (Caspase-like) | IC₅₀: 3.8 nM[24] | Reversible[11][25] | Multiple Myeloma (Investigational) |

| Bortezomib | β5 (Chymotrypsin-like) | Kᵢ: 0.6 nM | Reversible | Multiple Myeloma |

Note: IC₅₀/Kᵢ values can vary based on experimental conditions.

Experimental Protocols for Characterization

Validating the mechanism of action of these inhibitors requires a multi-faceted experimental approach.

Workflow for Inhibitor Characterization

Caption: Experimental workflow for inhibitor characterization.

Detailed Protocol: Enzyme Kinetics Assay for Proteasome Inhibition

This protocol describes a method to determine the inhibitory potency (IC₅₀) of a carbamoyl-substituted boronic acid against the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Fluorogenic substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂

-

Test Inhibitor (e.g., Ixazomib) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents: Dilute the 20S proteasome and Suc-LLVY-AMC substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of the test inhibitor in DMSO, followed by a final dilution in assay buffer.

-

Assay Setup: To each well of the 96-well plate, add:

-

50 µL of assay buffer.

-

25 µL of the test inhibitor at various concentrations (or DMSO for control).

-

25 µL of purified 20S proteasome solution.

-

-

Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the Suc-LLVY-AMC substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the increase in fluorescence intensity every 60 seconds for 30-60 minutes. The fluorescence is generated by the proteasome cleaving the AMC group from the substrate.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Rationale: This assay directly measures the enzymatic activity of the proteasome's chymotrypsin-like site.[27] By observing the reduction in substrate cleavage in the presence of the inhibitor, we can precisely quantify its potency. The pre-incubation step is crucial for reversible covalent inhibitors to allow the binding equilibrium to be reached before initiating the reaction.

Conclusion and Future Perspectives

Carbamoyl-substituted boronic acids represent a triumph of rational drug design. Their mechanism of action, centered on reversible covalent inhibition of key enzymatic targets, provides a powerful platform for therapeutic intervention. The interplay between the peptidyl backbone, which confers specificity, the carbamoyl group, which enhances binding affinity through hydrogen bonding, and the boronic acid warhead, which forms the covalent adduct, creates a highly effective and tunable pharmacophore.

The success of proteasome inhibitors like ixazomib has paved the way for the exploration of this chemical class against other targets. Future research will likely focus on developing novel boronic acid inhibitors for other serine/threonine proteases implicated in a range of diseases, from viral infections to inflammatory disorders, further expanding the therapeutic utility of this remarkable class of molecules.

References

- Mechanism of Action - NINLARO® (ixazomib). Takeda. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzjG48aD3CqahIZraDnzqDtmXevVUVi5Fr6srqWLaYKwgpmsiLANmLex96g3FeK8Vvp_r0HJNn77XU2FOkuVyCohzEB2e0D-ukZftZPmsQNFNn_VP8MA44XLoXLOjyQ15CvR2WGlC6V9g=]

- Ixazomib - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdMT4hO9uaRXPC8t6d9blaYYwb45NuMbt5dLs_AF5p4hdrRnGaUdyljEVjfIPmd-2Jw60iFZbVD_2zRo8fBZfAtjVmqVcSGrvCkdkJC9NVqMY-SddCH7cxi7kO7Dghh4w6]

- Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-O2oSQcLPVU--lQ8R5axKU0SyukzkCTEzQXlm_aLjrTzgO0hbPoyKYf9CB8kIpH_IvawHh5GJsvyJkyd2FTBZGwHWJtjdsfuYItAbrVGemdq-98QgPZv5LvmbsXgGbbeQdxUep5Hx47KwbaMo67EwfbRTX5HrMruZDCoTqgqVXHynKRuSxzbx7l4AZRWrOgHh1X_17JpDA4z_YUAhhR0=]

- Mechanism of action of ixazomib. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-ixazomib_fig1_328469830]

- Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgM2ScDTGjV4uWyEYXyhI2M2CUbKqcWXpzfeq8a8S1stXW3T55YHdxsEQpUx10WZQE1Z_fRSOUg56tzy4q6mEqHqAnWJJUAweSObM1ULkGXxZxd6zQJc_dpIaz8Auup3BUR14_bxS5NSpjZvDXItQN9e5vna-zx1kJJo6eRycn3EQoROHcHxVPObklIwxSMZoLN2hi-c_qGfSYpGbBA==]

- Spotlight on ixazomib: potential in the treatment of multiple myeloma. Dovepress. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4716743/]

- Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8617150/]

- Definition of delanzomib - NCI Drug Dictionary. National Cancer Institute. [URL: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/delanzomib]

- Delanzomib | C21H28BN3O5 | CID 24800541. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Delanzomib]

- Boronic Covalent Compounds. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEY-KZr9BRP30dn3zCImd542S53me2E2Bs5F6I8Oim0D55pn-WaR6y3s4lNdIrU1uZdmmqFeNbMcupF8UxOnfFfkVU91jjyhYbOtRvNJbJAu-jBhUhZ-QhA21igCeSszQpUwlCWitkzWTVeY5nC0gi_qTcicyFJnKoUw7l93Ns1B_ITycPk-_ds7MsZj1nd63Adw==]

- Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKi3hS0sMrOdmNls1zf2tbtIL9xjsLLKCDjLbFfo_4PPYvVI7sxEzKHAEVPx8VG1RYesysNz6chtZzbXb29F021NrBDJo_zojYZfsuCbnk07NRPdxJg7yXoXeYIyo-BU655drFEPCy0MGTwyDa]

- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2766299/]

- Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/tx400004s]

- Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23581561/]

- Delanzomib (CEP-18770) | Proteasome Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/cep-18770.html]

- Phase I/II study of the novel proteasome inhibitor delanzomib (CEP-18770) for relapsed and refractory multiple myeloma. ResearchGate. [URL: https://www.researchgate.net/publication/343510529_Phase_III_study_of_the_novel_proteasome_inhibitor_delanzomib_CEP-18770_for_relapsed_and_refractory_multiple_myeloma]

- Proteasome inhibition by bortezomib. ResearchGate. [URL: https://www.researchgate.net/figure/Proteasome-inhibition-by-bortezomib-Bortezomib-is-a-modified-dipeptidyl-boronic-acid_fig2_305399587]

- Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00085]

- Delanzomib's impact on the ubiquitin-proteasome system. Benchchem. [URL: https://www.benchchem.com/pdf/B1202.pdf]

- Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.01.10.575089v1.full]

- Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18644421/]

- Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. ResearchGate. [URL: https://www.researchgate.

- Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2023.2249219]

- An update on the discovery and development of reversible covalent inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10146740/]

- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025812/]

- Boronic acid - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Boronic_acid]

- Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24916599/]

- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.2025835118]

- Inhibition of serine proteases by arylboronic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/5548771/]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5846]

- (4-Carbamoylphenyl)boronic acid. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2968819/]

- Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8643612/]

- Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504294/]

- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4505229/]

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [URL: https://application.wiley-vch.de/books/sample/3527334384_c01.pdf]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]

- 19. Ixazomib - Wikipedia [en.wikipedia.org]

- 20. scispace.com [scispace.com]

- 21. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Facebook [cancer.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. researchgate.net [researchgate.net]

- 26. Delanzomib | C21H28BN3O5 | CID 24800541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. portlandpress.com [portlandpress.com]

A Technical Guide to the Computational Analysis of 2-Carbamoyl-4-(trifluoromethyl)phenylboronic Acid: From Molecular Properties to Enzyme Inhibition

Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery

Phenylboronic acids are a class of compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, makes them potent inhibitors.[1][2] The focus of this guide, 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid, incorporates two key functional groups that enhance its potential as a therapeutic agent. The trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity, while the carbamoyl group can participate in crucial hydrogen bonding interactions within an enzyme's active site.[3]

This technical guide provides a comprehensive overview of the computational methodologies used to characterize this compound and to predict its interactions with a model biological target. We will delve into the theoretical underpinnings of these computational approaches, offering practical, step-by-step protocols for their implementation. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational tools to accelerate their research.

Part 1: Unveiling the Molecular Landscape through Quantum Chemical Calculations

To understand the behavior of this compound at the molecular level, we first turn to quantum chemical calculations, specifically Density Functional Theory (DFT). DFT provides a robust framework for investigating the electronic structure and properties of molecules, offering insights that are often difficult to obtain through experimental methods alone.[4]

The Rationale Behind DFT for Phenylboronic Acids

DFT is particularly well-suited for studying phenylboronic acid derivatives for several reasons:

-

Accuracy vs. Cost: DFT, particularly with hybrid functionals like B3LYP, offers a good balance between computational cost and accuracy for organic molecules of this size.[5][6]

-

Geometric and Electronic Properties: It allows for the precise calculation of molecular geometries, bond lengths, bond angles, and electronic properties such as molecular orbitals and electrostatic potential.[7][8]

-

Vibrational Analysis: DFT can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound.[4][8]

Protocol for DFT-Based Molecular Characterization

This protocol outlines the essential steps for performing a comprehensive DFT analysis of this compound.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Structure Preparation:

-

Build the 3D structure of this compound using a molecular editor like Avogadro or GaussView.

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94).

-

-

Geometry Optimization and Frequency Calculation:

-

Set up a DFT calculation using a functional such as B3LYP and a basis set like 6-31G(d,p). This combination has been shown to yield reliable results for similar phenylboronic acid derivatives.[5]

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Following optimization, perform a frequency calculation at the same level of theory to ensure the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Calculation of Molecular Properties:

-

Electronic Properties: From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.

-

Electrostatic Potential (ESP): Generate an ESP map to visualize the charge distribution on the molecular surface. This helps identify regions that are prone to electrophilic or nucleophilic attack and potential hydrogen bonding sites.

-

NMR Spectroscopy: Calculate the NMR chemical shifts (e.g., ¹H, ¹³C, ¹¹B) to aid in the interpretation of experimental NMR data.

-

Expected Outcomes and Interpretation

The DFT calculations will provide a wealth of data that can be summarized for clarity.

| Property | Predicted Value (Arbitrary Units) | Significance |

| Optimized Geometry | N/A | Provides accurate bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl ring and the orientation of the boronic acid and carbamoyl groups can be determined. |

| HOMO Energy | -X.xx eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -Y.yy eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Z.zz eV | A smaller gap suggests higher reactivity. |

| Dipole Moment | D.dd Debye | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Vibrational Frequencies | Various cm⁻¹ | Can be compared with experimental IR and Raman spectra to confirm the molecular structure and the presence of key functional groups. |

Part 2: Predicting Biological Activity through Molecular Docking

With a thorough understanding of the intrinsic properties of this compound, the next logical step is to investigate its potential interactions with a biological target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Selecting a Relevant Biological Target

Boronic acids are well-established inhibitors of serine proteases.[2] For this guide, we will consider a bacterial enzyme, β-lactamase , as a model target. β-lactamases are responsible for antibiotic resistance in many bacteria, and their inhibition can restore the efficacy of β-lactam antibiotics.[9] The choice of a specific β-lactamase (e.g., from Acinetobacter baumannii) provides a concrete example for the docking protocol.[9]

The Principles of Molecular Docking